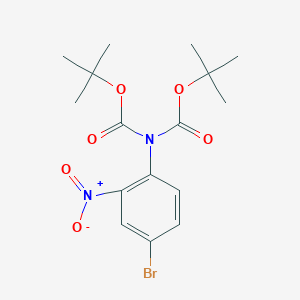

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate is an organic compound characterized by the presence of tert-butyl groups, a bromine atom, and a nitro group attached to a phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate typically involves the bromination of 2,6-di-tert-butylphenol, followed by nitration and subsequent reactions to introduce the iminodicarbonate group. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride . The nitration step involves the use of nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate undergoes various chemical reactions, including:

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Coupling Reactions: Boronic acids with a palladium catalyst and a base like potassium carbonate in an organic solvent.

Major Products Formed

Reduction: Formation of 4-amino-2,6-di-tert-butylphenyliminodicarbonate.

Substitution: Formation of various substituted phenyliminodicarbonates depending on the nucleophile used.

Coupling: Formation of biaryl compounds with diverse functional groups.

Aplicaciones Científicas De Investigación

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, modifying the compound’s activity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2,6-di-tert-butylphenol: Shares the tert-butyl and bromine substituents but lacks the nitro and iminodicarbonate groups.

2-Bromo-4,6-di-tert-butylphenol: Similar structure but with different substitution patterns.

Actividad Biológica

DI-Tert-butyl 4-bromo-2-nitrophenyliminodicarbonate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

- IUPAC Name : this compound

- Molecular Formula : C13H18BrN2O5

- Molecular Weight : 359.20 g/mol

The biological activity of this compound primarily revolves around its role as a covalent inhibitor targeting specific kinases. The compound has been shown to interact with the monopolar spindle kinase 1 (MPS1), which plays a critical role in cell cycle regulation and mitosis. The covalent modification of MPS1 by this compound suggests that it may inhibit cell proliferation by disrupting normal cell cycle progression.

Inhibition of Kinases

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various kinases:

| Kinase | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| MPS1 | 0.5 | Covalent modification at Cys604 |

| p70S6Kβ | >20 | Marginal inhibition |

| MAPKAPK2 | >20 | No significant inhibition |

The compound was found to have a strong inhibitory effect on MPS1, with an IC50 value of 0.5 µM, indicating high potency in inhibiting this kinase compared to others tested, such as p70S6Kβ and MAPKAPK2, which showed minimal or no inhibition .

Case Studies

-

Cell Proliferation Assays : In vitro studies using cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and proliferation rates. The compound was tested across several cancer types, including breast and lung cancer cells.

- Results : A dose-dependent reduction in cell viability was observed, with significant effects noted at concentrations starting from 1 µM.

-

Apoptosis Induction : Flow cytometry assays demonstrated that the compound could induce apoptosis in treated cells. Cells treated with the compound showed increased annexin V staining, indicative of early apoptotic changes.

- Findings : Apoptotic markers such as cleaved caspase-3 were significantly elevated in treated cells, confirming the pro-apoptotic effects of the compound.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its toxicity profile. Preliminary toxicity assessments indicate that this compound exhibits moderate toxicity towards non-cancerous cell lines at higher concentrations (>10 µM). Further studies are necessary to establish a comprehensive safety profile.

Propiedades

IUPAC Name |

tert-butyl N-(4-bromo-2-nitrophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O6/c1-15(2,3)24-13(20)18(14(21)25-16(4,5)6)11-8-7-10(17)9-12(11)19(22)23/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVNSGCXUGJJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.